molecular formula C18H18N2O4 B2872910 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide CAS No. 921919-08-6

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide

Katalognummer B2872910
CAS-Nummer: 921919-08-6
Molekulargewicht: 326.352
InChI-Schlüssel: GUBAJPAUBZDURM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide” is a compound that has been studied for its potential use as a dopamine D2 receptor antagonist . It is part of a class of compounds that are selective inhibitors of the Dopamine D2 receptor .


Molecular Structure Analysis

The molecular structure of this compound includes a dibenzo[b,f][1,4]oxazepin ring system, which is a seven-membered ring with two nitrogen atoms and one sulfur atom as the only ring hetero atoms . It also includes a methoxyacetamide group attached to the ring system .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its molecular weight and logP value, are not explicitly provided in the available resources .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry and Organic Synthesis

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide, due to its structural complexity and potential bioactivity, has intrigued researchers for its applications in heterocyclic chemistry and organic synthesis. This compound, akin to dibenzo[b,f][1,4]oxazepine derivatives, serves as a pivotal synthon for regiospecific annulation, enabling the synthesis of diverse heterocycles. Studies such as those by Kumar et al. (2007) have demonstrated the utility of related dibenzoxepinones as three-carbon synthons for efficiently crafting a variety of five- and six-membered heterocycles through cyclocondensation with heterobinucleophiles, showcasing the compound's versatility in organic synthesis (Kumar, Ila, & Junjappa, 2007).

Antitumor Activities

The exploration of dibenzoxepine derivatives extends into pharmacology, particularly in antitumor research. Compounds isolated from natural sources, such as Bulbophyllum kwangtungense, that share a structural resemblance to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide, have demonstrated promising antitumor activities. Wu et al. (2006) discovered new dihydrodibenzoxepins with significant inhibitory effects against HeLa and K562 human tumor cell lines, suggesting the potential of dibenzoxepine derivatives in developing novel anticancer agents (Wu, He, & Pan, 2006).

Pharmacological Research

Pharmacological investigations have further elaborated on the dibenzoxepine scaffold's potential, highlighting its influence on various biological targets. Naporra et al. (2016) synthesized and characterized oxazepine and related oxepine derivatives, evaluating their affinity across a spectrum of G protein-coupled receptors (GPCRs), including histamine and serotonin receptors. This study revealed that certain dibenzoxepine derivatives could act as dual hH1/h5-HT2A receptor ligands, offering insights into designing new therapeutic agents with improved selectivity and efficacy (Naporra et al., 2016).

Wirkmechanismus

This compound is believed to act as a dopamine D2 receptor antagonist . This means it binds to dopamine D2 receptors and blocks their activation, potentially altering neurotransmission in the brain .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

Zukünftige Richtungen

The future directions for research on this compound could include further investigation of its potential as a dopamine D2 receptor antagonist, as well as exploration of its potential therapeutic applications in central nervous system disorders .

Eigenschaften

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11-4-6-16-14(8-11)20(2)18(22)13-9-12(5-7-15(13)24-16)19-17(21)10-23-3/h4-9H,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBAJPAUBZDURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)COC)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.